3-Methylthiolane-2-carboxylic acid
Description
Contextualization within Thiolane and Heterocyclic Carboxylic Acid Chemistry
Thiolanes are a class of sulfur-containing aliphatic heterocyclic compounds. The parent compound, thiolane, is a colorless liquid with a characteristic sulfide (B99878) odor. The incorporation of a sulfur atom into a five-membered ring imparts distinct chemical properties compared to its all-carbon analogue, cyclopentane, and its oxygen-containing counterpart, tetrahydrofuran. The sulfur atom in the thiolane ring can influence the molecule's conformation and reactivity, and it can be oxidized to form sulfoxides and sulfones, further expanding its chemical diversity.
Heterocyclic carboxylic acids are a broad class of organic compounds that feature a carboxylic acid group attached to a heterocyclic ring. These motifs are prevalent in a vast array of biologically active molecules, including many pharmaceuticals and natural products. The combination of a heterocyclic ring and a carboxylic acid group provides a scaffold with both structural rigidity and functional handles for further chemical transformations.
3-Methylthiolane-2-carboxylic acid possesses two adjacent stereocenters at positions 2 and 3 of the thiolane ring. This means the molecule can exist as four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The relative and absolute stereochemistry of these isomers would be expected to significantly influence their physical properties and biological activities.
Table 1: Physicochemical Properties of Thiolane
| Property | Value |
| Molecular Formula | C₄H₈S |
| Molar Mass | 88.17 g/mol |
| Boiling Point | 119 °C |
| Density | 0.997 g/cm³ |
| Appearance | Colorless liquid |
Note: Data for the parent compound, thiolane, is provided for context.
Overview of Research Significance in Organic Synthesis
While specific research on this compound is not extensively documented in publicly available literature, the significance of the substituted thiolane-2-carboxylic acid scaffold can be inferred from its presence as a core structural element in important biological molecules, most notably biotin (B1667282) (Vitamin B7).
Biotin features a fused thiolane and imidazolidinone ring system with a valeric acid side chain. The biosynthesis and total synthesis of biotin and its derivatives have been a subject of intense research for decades. nih.gov The thiolane ring in biotin is crucial for its biological activity, and synthetic routes towards biotin often involve the construction of a suitably substituted thiolane precursor. nih.govacs.org
General synthetic strategies towards substituted thiolanes often involve the cyclization of a linear precursor containing a sulfur atom and an appropriate electrophilic or nucleophilic center. For instance, the reaction of a γ-halo sulfide with a cyanide and subsequent hydrolysis could, in principle, yield a thiolane-2-carboxylic acid. Another approach could involve the Michael addition of a thiol to an α,β-unsaturated ester, followed by cyclization.
The research significance of this compound and its derivatives would likely lie in their potential as:
Chiral Building Blocks: The stereoisomers of this compound could serve as valuable starting materials for the asymmetric synthesis of more complex molecules.
Probes for Biological Systems: As analogues of biotin fragments, they could be used to study the binding and mechanism of biotin-dependent enzymes. nih.govacs.org
Precursors to Novel Materials: The sulfur atom in the thiolane ring could be utilized to create unique polymers or materials with interesting electronic or optical properties.
Table 2: Representative Thiolane Derivatives and their Significance
| Compound | Significance |
| Biotin | An essential vitamin (B7) involved in a wide range of metabolic processes. nih.gov |
| Thiolane-2,5-dicarboxylic acid | A potential building block for polyesters and other polymers. |
| 3,4-Diaminothiolane | A key intermediate in some synthetic routes to biotin. |
Structure
3D Structure
Properties
IUPAC Name |
3-methylthiolane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-4-2-3-9-5(4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOQCFROTSQOJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCSC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Reactivity and Derivatization
Nucleophilic Acyl Substitution Reactions of the Carboxyl Group
The carboxyl group of 3-Methylthiolane-2-carboxylic acid is a versatile functional group that readily undergoes nucleophilic acyl substitution reactions. These reactions are fundamental to the synthesis of a wide array of derivatives.
Formation of Acid Halides (e.g., Acyl Chlorides)
The conversion of carboxylic acids to acyl chlorides is a crucial transformation in organic synthesis, as acyl chlorides are highly reactive intermediates. chemguide.co.uk Reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃) are commonly employed for this purpose. chemguide.co.uklibretexts.org
When this compound is treated with thionyl chloride, it is converted into 3-Methylthiolane-2-carbonyl chloride. libretexts.orgcommonorganicchemistry.com The reaction proceeds by the conversion of the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The chloride ion, generated during the reaction, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride. libretexts.orgyoutube.com The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which simplifies the purification of the desired acyl chloride. chemguide.co.uk
Table 1: Reagents for the Formation of Acyl Chlorides from Carboxylic Acids
| Reagent | Formula | Byproducts |
| Thionyl Chloride | SOCl₂ | SO₂, HCl |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl |
| Phosphorus Trichloride | PCl₃ | H₃PO₃ |
This table summarizes common reagents used to convert carboxylic acids into acyl chlorides and their respective byproducts. chemguide.co.uklibretexts.org
Synthesis of Acid Anhydrides
Acid anhydrides are another important class of acylating agents derived from carboxylic acids. nih.gov Symmetrical acid anhydrides can be synthesized through the dehydration of two equivalents of a carboxylic acid. This can be achieved using strong dehydrating agents. nih.gov
Another common method involves the reaction of a carboxylate salt with an acyl chloride. youtube.com For instance, the sodium salt of this compound could be reacted with 3-Methylthiolane-2-carbonyl chloride to yield the corresponding symmetrical anhydride. The reaction involves the nucleophilic attack of the carboxylate anion on the electrophilic carbonyl carbon of the acyl chloride. youtube.com
Furthermore, various reagents have been developed for the direct synthesis of anhydrides from carboxylic acids under milder conditions. For example, a system using triphenylphosphine (B44618) oxide and oxalyl chloride has been shown to be highly efficient for the synthesis of symmetrical carboxylic anhydrides. nih.gov
Esterification Reactions, Including Acid-Catalyzed and Specialized Methods (e.g., with Diazomethane)
Esterification is a widely used reaction to modify carboxylic acids. rug.nl
Acid-Catalyzed Esterification (Fischer Esterification):
This equilibrium reaction involves heating a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com The reaction is driven to completion by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For this compound, reaction with an alcohol like methanol (B129727) under acidic conditions would yield the corresponding methyl ester. youtube.com
Esterification with Diazomethane (B1218177):
Diazomethane (CH₂N₂) provides a mild and highly efficient method for converting carboxylic acids into their methyl esters. masterorganicchemistry.comlibretexts.org This reaction is particularly useful for sensitive substrates as it proceeds rapidly at room temperature without the need for a strong acid catalyst. masterorganicchemistry.com The mechanism involves the protonation of diazomethane by the carboxylic acid to form a methyldiazonium ion, which is then attacked by the carboxylate anion in an Sₙ2 reaction to give the methyl ester and nitrogen gas. libretexts.orgwikipedia.orgvaia.com
Table 2: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, Excess Alcohol | Inexpensive, Scalable | Equilibrium reaction, Requires strong acid |
| Diazomethane | CH₂N₂ | Room Temperature | Mild, High Yield | Toxic and explosive reagent |
This table compares the Fischer esterification and diazomethane methods for the synthesis of esters from carboxylic acids. masterorganicchemistry.commasterorganicchemistry.com
Amide Bond Formation, Including Coupling Reagent-Mediated Syntheses (e.g., Dicyclohexylcarbodiimide)
The direct reaction of a carboxylic acid with an amine to form an amide is generally inefficient because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt. orgoreview.comlibretexts.orgchemistrysteps.com To overcome this, the carboxylic acid must be "activated."
Coupling Reagent-Mediated Syntheses:
Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation. chemistrysteps.comgrowingscience.com These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. orgoreview.comlibretexts.org
In a DCC-mediated coupling, the carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. libretexts.org This intermediate is then readily attacked by the amine to form the amide and dicyclohexylurea, an insoluble byproduct that can be removed by filtration. nih.gov While effective, the removal of dicyclohexylurea can sometimes be problematic during purification. nih.gov The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can improve reaction yields and suppress side reactions. nih.gov
Other methods for amide formation include the use of titanium tetrachloride (TiCl₄) which acts as a Lewis acid to activate the carboxylic acid. nih.gov
Reactions Involving the Thiolane Ring System
The thiolane ring of this compound also possesses reactive sites, particularly the sulfur atom.
Reactivity at the Sulfur Atom (e.g., Oxidation to Sulfoxides/Sulfones)
The sulfur atom in the thiolane ring can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.
Common oxidizing agents for converting sulfides to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). organic-chemistry.org The oxidation of sulfides to sulfoxides is often achieved with one equivalent of the oxidizing agent, while the use of excess oxidant or stronger oxidizing conditions leads to the formation of the sulfone. organic-chemistry.org For example, the oxidation of a sulfide (B99878) with 30% hydrogen peroxide catalyzed by tantalum carbide can selectively yield the sulfoxide, whereas using niobium carbide as the catalyst can produce the sulfone. organic-chemistry.org
In the context of a related thiophene (B33073) derivative, methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate, the sulfonyl group is already present, indicating that the sulfur atom in the thiophene ring has been fully oxidized. chemicalbook.com While this is a thiophene and not a thiolane, it demonstrates the feasibility of oxidation at the sulfur atom in such heterocyclic systems.
Michael Addition Reactions of Thiolane Derivatives
The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, extends to sulfur nucleophiles in what is known as the thia-Michael addition. srce.hrwikipedia.org This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. For thiolane derivatives such as this compound, the sulfur heteroatom can act as the nucleophile, although the thiol group itself is the reactive species in the canonical reaction.
The generally accepted mechanism proceeds in three main steps. researchgate.netmasterorganicchemistry.com First, a base or a nucleophilic catalyst is used to deprotonate the thiol (R-SH), generating a more nucleophilic thiolate anion (RS⁻). researchgate.netmdpi.com This thiolate then attacks the β-carbon of an electron-deficient alkene (the Michael acceptor), leading to the formation of a resonance-stabilized enolate intermediate. Finally, this intermediate is protonated to yield the final thioether adduct. researchgate.net
The reaction can be initiated through two primary pathways:
Base-Catalyzed: An external base deprotonates the thiol to form the thiolate anion, which initiates the nucleophilic attack. mdpi.com
Nucleophile-Initiated: A nucleophilic catalyst first reacts with the Michael acceptor, forming a zwitterionic intermediate that facilitates the subsequent reaction with the thiol. mdpi.com
The efficiency and rate of the thia-Michael addition are influenced by several factors, including the choice of solvent, the structure of the substrates, and the nature of the catalyst. mdpi.comkyoto-u.ac.jp For instance, the use of a multifunctional organocatalyst bearing both a thiourea (B124793) and a tertiary amine moiety has been shown to facilitate the asymmetric thia-Michael addition of thiols to α,β-unsaturated carboxylic acids, with the ability to switch the product's chirality simply by changing the solvent. kyoto-u.ac.jp
Table 1: Key Aspects of the Thia-Michael Addition
| Feature | Description | References |
| Reaction Type | Conjugate (1,4) addition of a sulfur nucleophile. | wikipedia.orgorganic-chemistry.org |
| Nucleophile | Typically a thiol, which is deprotonated to a thiolate anion. | researchgate.netmdpi.com |
| Electrophile | An α,β-unsaturated compound (e.g., enone, ester, nitrile). | srce.hrorganic-chemistry.org |
| Key Intermediate | Resonance-stabilized enolate. | researchgate.netmasterorganicchemistry.com |
| Catalysis | Can be catalyzed by bases or nucleophiles. | mdpi.com |
Cycloaddition Reactions (e.g., Diels-Alder type reactions, if applicable to unsaturated derivatives)
Cycloaddition reactions are powerful tools for constructing cyclic molecules. For a thiolane derivative to participate in a [4+2] cycloaddition like the Diels-Alder reaction, it must possess unsaturation to function as the 4π-electron diene component. libretexts.org An unsaturated analog of a thiolane is thiophene. However, thiophene's aromatic character makes it a relatively poor diene in thermally induced Diels-Alder reactions. nih.gov Its reactivity can be enhanced through several strategies:
Lewis Acid Catalysis: The use of a Lewis acid like aluminum chloride (AlCl₃) can promote the reaction between thiophene and a dienophile, such as N-phenylmaleimide. This approach has been shown to be highly stereoselective, preferentially yielding the exo adduct. nih.govnih.gov
Substituent Effects: Electron-donating groups on the diene and electron-withdrawing groups on the dienophile facilitate the reaction. libretexts.orgyoutube.com
Another relevant class of cycloadditions is the [3+2] cycloaddition. These reactions involve a 1,3-dipole reacting with a dipolarophile. For instance, azomethine ylides, which can be generated from the decarboxylation of cyclic α-amino acids like thiazolidine-2-carboxylic acid (a structural relative of the title compound), undergo [3+2] cycloaddition with various dipolarophiles to form complex heterocyclic scaffolds. nih.gov This suggests that if an unsaturated derivative of this compound could form a suitable 1,3-dipole, it could potentially undergo similar cycloaddition pathways.
Table 2: Factors Influencing Diels-Alder Reactivity of Thiophene Derivatives
| Factor | Influence on Reactivity | References |
| Aromaticity | Reduces diene reactivity compared to non-aromatic dienes. | nih.gov |
| Lewis Acids | Catalyze the reaction, often enhancing rate and selectivity. | nih.govnih.gov |
| Substituents | Electron-donating groups on the diene increase reactivity. | libretexts.org |
| Dienophile | Electron-withdrawing groups on the dienophile increase reactivity. | libretexts.org |
| Stereochemistry | The reaction is stereospecific, with the endo product often favored ("Endo Rule"), though exo can dominate under certain catalytic conditions. | libretexts.orgnih.gov |
Formation of Coordination Complexes with Metal Centers
The carboxylate functionality of this compound and its analogs makes it a prime candidate for acting as a ligand in the formation of coordination complexes with various metal ions.
Complexation with Transition Metals (e.g., Zinc, Cadmium)
Research has demonstrated that thiophene-based carboxylic acids readily form complexes with a range of transition metals. Specifically, 3-methyl-2-thiophenecarboxylic acid , a close, unsaturated analog of the title compound, has been explicitly used in the synthesis of coordination complexes with zinc (Zn) and cadmium (Cd). sigmaaldrich.comsigmaaldrich.com
Furthermore, studies on related ligands, such as 2-thiophenecarboxylic acid and 3-chlorothiophene-2-carboxylic acid, have shown successful complexation with other divalent transition metals, including manganese (Mn), cobalt (Co), copper (Cu), and nickel (Ni). mdpi.comresearchgate.net These complexes are typically synthesized by reacting a salt of the desired metal with the carboxylic acid ligand in a suitable solvent. mdpi.com
Table 3: Examples of Transition Metal Complexes with Thiophenecarboxylic Acid Ligands
| Metal Ion | Ligand | Reference |
| Zinc (Zn) | 3-Methyl-2-thiophenecarboxylic acid | sigmaaldrich.com |
| Cadmium (Cd) | 3-Methyl-2-thiophenecarboxylic acid | sigmaaldrich.com |
| Cadmium (Cd) | 2-Thiophenecarboxylic acid | researchgate.net |
| Cobalt (Co) | 2-Thiophenecarboxylic acid | researchgate.net |
| Cobalt (Co) | 3-Chlorothiophene-2-carboxylic acid | mdpi.com |
| Copper (Cu) | 2-Thiophenecarboxylic acid | researchgate.net |
| Copper (Cu) | 3-Chlorothiophene-2-carboxylic acid | mdpi.com |
| Manganese (Mn) | 2-Thiophenecarboxylic acid | researchgate.net |
| Nickel (Ni) | 3-Chlorothiophene-2-carboxylic acid | mdpi.com |
Investigation of Ligand Binding Modes and Coordination Geometries
The way in which a ligand binds to a metal center (binding mode) and the resulting three-dimensional arrangement (coordination geometry) are fundamental to the structure and properties of a metal complex. For thiophenecarboxylic acid ligands, the primary coordinating group is the carboxylate moiety.
Binding Modes: The most common binding mode observed is monodentate, where the ligand coordinates to the metal ion through a single oxygen atom of the carboxylate group. researchgate.net In the presence of other ancillary ligands, such as pyridine (B92270) or imidazole, these additional ligands also coordinate to the metal center, leading to mixed-ligand complexes. mdpi.comresearchgate.netnih.gov In these cases, the thiophenecarboxylate typically remains a monodentate ligand, while the nitrogen-containing heterocycle also binds to the metal. The sulfur atom of the thiophene ring generally does not participate in coordination. nih.gov
Coordination Geometries: The coordination geometry is dictated by the metal ion's electronic preferences and the number and type of ligands. For complexes of thiophenecarboxylic acids, several geometries have been identified through X-ray crystallography:
Octahedral: This is a common geometry, observed for Mn(II), Co(II), and Cd(II) complexes with 2-thiophenecarboxylic acid and imidazole, as well as for Cu(II) and Co(II) complexes with 3-chlorothiophene-2-carboxylic acid and pyridine. mdpi.comresearchgate.net
Square-Planar: A square-planar geometry was found for a Cu(II) complex with 2-thiophenecarboxylic acid and imidazole. researchgate.net
Tetrahedral: A cobalt complex with a pyridine carboxamide ligand containing a thiophene group was found to adopt a tetrahedral geometry. nih.gov
Table 4: Observed Binding Modes and Geometries in Thiophenecarboxylate Complexes
| Metal Complex Example | Binding Mode of Carboxylate | Coordination Geometry | Reference |
| [Mn(TCA)₂(H₂O)₂(im)₂] | Monodentate | Octahedral | researchgate.net |
| [Co(TCA)₂(H₂O)₂(im)₂] | Monodentate | Octahedral | researchgate.net |
| [Cd(TCA)₂(H₂O)₂(im)₂] | Monodentate | Octahedral | researchgate.net |
| [Cu(TCA)₂(im)₂] | Monodentate | Square-Planar | researchgate.net |
| [Cu(L)₂(Py)₂(OH₂)₂] | Monodentate | Distorted Octahedral | mdpi.com |
| [Co(L)₂(Py)₂(OH₂)₂] | Monodentate | Distorted Octahedral | mdpi.com |
TCA = 2-Thiophenecarboxylate, im = Imidazole, L = 3-Chlorothiophene-2-carboxylate, Py = Pyridine
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of 3-Methylthiolane-2-carboxylic acid can be achieved. The stereochemistry of the molecule, particularly the cis or trans relationship between the methyl and carboxyl groups, significantly influences the NMR spectra.
In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency. The protons on the thiolane ring and its substituents would exhibit characteristic chemical shifts. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm, and its exact position can be dependent on solvent and concentration openstax.orgpressbooks.publibretexts.org.
The proton at the C2 position (α to both the sulfur atom and the carboxyl group) is expected to be significantly deshielded. The proton at C3, which is adjacent to the methyl group, would also have a distinct chemical shift. The protons on C4 and C5, being further from the electron-withdrawing groups, would resonate more upfield. The methyl group protons would appear as a doublet, coupling with the single proton at C3.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -COOH | > 10.0 | Broad Singlet |
| H2 (Ring) | 3.5 - 4.0 | Doublet |
| H3 (Ring) | 2.8 - 3.3 | Multiplet |
| H4 (Ring) | 1.9 - 2.4 | Multiplet |
| H5 (Ring) | 2.9 - 3.4 | Multiplet |
Note: Predicted values are based on typical ranges for similar structural motifs. Actual values can vary based on stereoisomerism and solvent.
¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between 170-185 ppm pressbooks.publibretexts.org. The carbons of the thiolane ring are influenced by the electronegativity of the adjacent sulfur atom and the carboxyl group. The C2 and C5 carbons, being directly attached to the sulfur, will be deshielded compared to typical alkane carbons. The C3 carbon is substituted with a methyl group, and its chemical shift will reflect this.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxyl) | 170 - 185 |
| C2 (Ring) | 50 - 60 |
| C3 (Ring) | 35 - 45 |
| C4 (Ring) | 30 - 40 |
| C5 (Ring) | 30 - 40 |
Note: These are estimated chemical shift ranges. Carbons in aromatic rings typically appear between 125-150 ppm, while alkene carbons are found between 115-140 ppm libretexts.org. Saturated aliphatic carbons, like those in the thiolane ring, appear further upfield compoundchem.com.
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds sdsu.eduscribd.com. For this compound, COSY would show correlations between H2 and H3, H3 and the methyl protons, H3 and H4, and between the H4 and H5 protons. This allows for the sequential "walking" around the ring to confirm the proton assignments.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached sdsu.eduscribd.com. This technique is invaluable for assigning the ring carbons by linking them to their already-assigned protons. For instance, the proton signal for H2 would show a cross-peak with the signal for the C2 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J couplings) sdsu.eduyoutube.com. This is crucial for identifying quaternary carbons (like the carboxyl carbon) and piecing together different fragments of the molecule researchgate.net. Key HMBC correlations would be expected from the methyl protons to both C3 and C2, and from the H2 proton to the carboxyl carbon (C=O), definitively linking the substituent groups to the thiolane ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
The most prominent feature in the IR spectrum of a carboxylic acid is the carbonyl (C=O) stretching vibration openstax.org. This absorption is typically very strong and sharp. For a saturated aliphatic carboxylic acid like this compound, this peak is expected to appear in the range of 1700-1725 cm⁻¹ pressbooks.publibretexts.org. The presence of hydrogen bonding, which often leads to the formation of dimers in the solid state or in concentrated solutions, can broaden this peak and shift it to a slightly lower wavenumber, typically around 1710 cm⁻¹ openstax.orgpressbooks.pub.
The hydroxyl (O-H) group of the carboxylic acid gives rise to another highly characteristic absorption pressbooks.pub. The O-H stretching vibration appears as a very broad and strong band, typically spanning a wide range from 2500 cm⁻¹ to 3300 cm⁻¹ openstax.orglibretexts.org. This broadness is a direct result of extensive hydrogen bonding. This band often overlaps with the C-H stretching vibrations of the aliphatic ring and methyl group, which appear as sharper peaks on top of the broad O-H signal libretexts.org. In addition to the stretching vibration, O-H bending vibrations can also be observed, though they are typically less prominent.
Table of Compounds Mentioned
| Compound Name |
|---|
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation patterns observed in the mass spectrum offer a veritable fingerprint of the molecule's structure.
In mass spectrometry, particularly with electron impact (EI) ionization, carboxylic acids are known to produce a molecular ion peak (M+), which, while often weak, is typically discernible whitman.eduyoutube.com. The subsequent fragmentation of this compound is anticipated to follow pathways characteristic of both carboxylic acids and cyclic thioethers.
One of the primary fragmentation pathways for short-chain carboxylic acids involves the cleavage of bonds adjacent to the carbonyl group libretexts.org. This can lead to the loss of the hydroxyl group (-OH) or the entire carboxyl group (-COOH) youtube.comlibretexts.org. The McLafferty rearrangement is another common fragmentation pattern for carboxylic acids that possess a gamma-hydrogen, often resulting in a prominent peak that can be the base peak whitman.eduyoutube.com.
The fragmentation of the thiolane ring itself would also contribute to the mass spectrum. Cleavage of the carbon-sulfur bonds and fragmentation of the hydrocarbon backbone are expected. For analogous compounds like thiophene-2-carboxylic acid, the most abundant peak in the mass spectrum is observed at m/z 111, with the molecular ion peak at m/z 128 nih.gov. This suggests that fragmentation of the sulfur-containing ring is a significant process.
A summary of the expected characteristic fragmentation patterns for this compound is presented in the table below.
| Fragmentation Process | Lost Fragment | Resulting Ion Structure (Predicted) | Expected m/z Value |
| Alpha-cleavage | •OH | [M-OH]⁺ | 145 |
| Alpha-cleavage | •COOH | [M-COOH]⁺ | 117 |
| Ring Fragmentation | C₂H₄S | [M-C₂H₄S]⁺ | 102 |
| Loss of Methyl Group | •CH₃ | [M-CH₃]⁺ | 147 |
Note: The m/z values are calculated based on the molecular weight of this compound (162.23 g/mol ) and the masses of the common isotopes.
A hallmark of the mass spectra of carboxylic acid derivatives is the formation of the acylium ion (R-CO⁺) through the cleavage of the C-Y bond, where Y is the substituent on the carbonyl group libretexts.org. For carboxylic acids, this corresponds to the loss of a hydroxyl radical, leading to the [M-OH]⁺ ion. This acylium ion is often a very stable and, consequently, abundant ion in the mass spectrum libretexts.org.
In the case of this compound, the formation of the corresponding acylium ion at m/z 145 is highly probable. The stability of this ion can be attributed to resonance. Further fragmentation of this acylium ion could occur, for instance, through the loss of carbon monoxide (CO), a common fragmentation pathway for acylium ions.
X-ray Crystallography for Solid-State Structural Determination
The crystal structure of this compound is expected to be significantly influenced by intermolecular hydrogen bonding, a characteristic feature of carboxylic acids tandfonline.comiucr.orgrsc.org. Carboxylic acids typically form dimeric structures in the solid state, where two molecules are held together by a pair of strong O-H···O hydrogen bonds between their carboxyl groups rsc.org.
This compound contains two chiral centers at the C2 and C3 positions, meaning it can exist as different stereoisomers. X-ray crystallography is a powerful and definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a single enantiomer can be obtained in crystalline form.
By using X-ray radiation of a wavelength near an absorption edge of one of the atoms in the crystal (often the sulfur atom in this case), anomalous dispersion effects can be utilized. This allows for the unambiguous determination of the absolute configuration (R or S) at each stereocenter stackexchange.comstackexchange.comyoutube.com. This technique has been successfully applied to determine the absolute configuration of various cyclic sulfur compounds acs.org.
Stereochemical Considerations and Isomeric Forms
Chiral Centers and Enantiomeric/Diastereomeric Relationships within 3-Methylthiolane-2-carboxylic Acid
This compound possesses two chiral centers at the C2 and C3 positions of the thiolane ring. The presence of two distinct chiral centers gives rise to a set of stereoisomers. Molecules with multiple chiral centers can exist as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). georganics.sk
The maximum number of possible stereoisomers for a molecule with 'n' chiral centers is given by the 2^n rule. For this compound, with n=2, there are a maximum of 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.
The four stereoisomers can be designated by the (R/S) nomenclature at each chiral center:
(2R, 3R)-3-Methylthiolane-2-carboxylic acid
(2S, 3S)-3-Methylthiolane-2-carboxylic acid
(2R, 3S)-3-Methylthiolane-2-carboxylic acid
(2S, 3R)-3-Methylthiolane-2-carboxylic acid
The relationship between these isomers is as follows:
(2R, 3R) and (2S, 3S) are a pair of enantiomers.
(2R, 3S) and (2S, 3R) are another pair of enantiomers.
The relationship between any other pairing, for instance between (2R, 3R) and (2R, 3S), is diastereomeric. Diastereomers have different physical and chemical properties. georganics.sk
The table below summarizes the stereoisomeric relationships for this compound.
| Stereoisomer | Relationship to (2R, 3R) |
| (2S, 3S) | Enantiomer |
| (2R, 3S) | Diastereomer |
| (2S, 3R) | Diastereomer |
Conformational Analysis of the Thiolane Ring and its Substituents
The five-membered thiolane ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms. In substituted thiolanes, the substituents will preferentially occupy positions that minimize steric interactions.
For this compound, the substituents are a methyl group at C3 and a carboxylic acid group at C2. The relative stability of the various conformers will depend on the orientation of these substituents (axial-like or equatorial-like).
Trans-isomers ((2R, 3R) and (2S, 3S)) : The methyl and carboxylic acid groups are on opposite sides of the ring. They can adopt a conformation where both are in pseudo-equatorial positions, leading to a relatively stable arrangement.
Cis-isomers ((2R, 3S) and (2S, 3R)) : The methyl and carboxylic acid groups are on the same side of the ring. In these isomers, one substituent is likely to be forced into a pseudo-axial position, leading to increased steric strain compared to the trans-isomers.
Stereospecificity and Stereoselectivity in Synthetic Transformations and Reactions
The synthesis of a specific stereoisomer of this compound requires stereoselective or stereospecific reactions.
Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product.
Stereoselective reactions are those in which a single reactant can form two or more stereoisomeric products, but one is formed in preference to the others.
Several strategies can be envisioned for the stereoselective synthesis of this compound, although specific examples for this molecule are not documented in readily available literature. General approaches include:
Chiral Pool Synthesis : Starting from a readily available enantiomerically pure starting material that already contains one or more of the desired chiral centers.
Asymmetric Catalysis : Using a chiral catalyst to induce stereoselectivity in a reaction that creates one of the chiral centers. For instance, an asymmetric hydrogenation or a Michael addition to a prochiral precursor could establish the desired stereochemistry.
Use of Chiral Auxiliaries : Attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.
For example, a potential synthetic route could involve a stereoselective Michael addition of a thiol to a chiral α,β-unsaturated ester, followed by ring-closing metathesis or other cyclization strategies. The choice of chiral catalyst or auxiliary would be crucial in determining the enantiomeric excess of the final product.
The stereochemical outcome of reactions on the pre-existing chiral centers of this compound would also be of importance. For instance, derivatization of the carboxylic acid group would not affect the stereocenters, but reactions involving the α-carbon (C2) could potentially lead to epimerization under certain conditions.
Computational Chemistry and Theoretical Modeling of 3 Methylthiolane 2 Carboxylic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying the properties of molecules like 3-Methylthiolane-2-carboxylic acid. mdpi.com These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived. The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G**) is crucial for obtaining accurate results and is typically benchmarked against experimental data where available. researchgate.netnih.govnih.gov
Prediction of Molecular Geometries and Electronic Structure
The first step in a computational study would be to perform a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. For this compound, this would involve determining the puckering of the thiolane ring and the relative orientation of the methyl and carboxylic acid groups. Due to the flexibility of the five-membered ring and the rotation around the C-C bond connecting the carboxylic acid, multiple stable conformers may exist. Computational methods can predict the geometries and relative energies of these conformers. From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles would be tabulated.
Calculation of Vibrational Frequencies for Spectroscopic Correlation
Once the molecular geometry is optimized, the vibrational frequencies can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies correspond to the fundamental vibrational modes of the molecule. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. uomustansiriyah.edu.iqnih.goviosrjournals.org For this compound, characteristic vibrational modes would include the O-H stretch and C=O stretch of the carboxylic acid group, C-H stretches of the methyl group and the thiolane ring, and various bending and ring deformation modes. uomustansiriyah.edu.iqnih.gov A comparison between calculated and experimental spectra helps to confirm the predicted structure.
Electrostatic Potential (ESP) Distribution Analysis
The electrostatic potential (ESP) is a property that maps the electrostatic interactions around a molecule. It is calculated from the electron density and is used to visualize the charge distribution. researchgate.net The ESP surface shows regions of positive potential (typically around hydrogen atoms bonded to electronegative atoms) and negative potential (around lone pairs of electrons, such as on the oxygen and sulfur atoms). This analysis helps to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions like hydrogen bonding. researchgate.netmdpi.com
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.commdpi.com For this compound, the analysis would involve visualizing the spatial distribution of these frontier orbitals to understand their contributions from the thiolane ring, the carboxylic acid, and the methyl group.
Electron Density Difference and Reduced Density Gradient (RDG) Analysis
Electron density difference analysis can be used to visualize how the electron density changes upon a specific interaction, such as the formation of a dimer through hydrogen bonding. This provides a clear picture of charge redistribution. The Reduced Density Gradient (RDG) is a function of the electron density and its gradient, used to identify and visualize non-covalent interactions (NCIs) within and between molecules. mdpi.commdpi.com An RDG analysis for this compound could reveal weak intramolecular interactions, such as hydrogen bonds or van der Waals contacts, that contribute to the stability of its conformers.
Reaction Pathway Elucidation and Transition State Characterization
Computational methods can be used to explore the mechanisms of chemical reactions. This involves locating the transition state structures that connect reactants to products on the potential energy surface. For this compound, one might study reaction pathways such as its deprotonation, esterification, or reactions involving the sulfur atom. By calculating the energies of the reactants, transition states, and products, the activation energy and reaction enthalpy can be determined, providing insight into the reaction kinetics and thermodynamics. nih.gov
Without specific research to draw upon, the detailed data tables and in-depth findings for this compound cannot be provided. The methodologies described represent the standard computational approaches that would be necessary to generate such data.
Determination of Energetic Profiles for Key Transformations
A critical aspect of understanding a molecule's chemical behavior is the determination of its energetic profile for various transformations. For this compound, key transformations of interest would include conformational changes, ring-opening reactions, and reactions at the carboxylic acid group.
Conformational Analysis: The thiolane ring is not planar and can adopt various conformations, often referred to as envelope and twist forms. The presence of two substituents, a methyl group at the 3-position and a carboxylic acid group at the 2-position, leads to multiple possible stereoisomers (cis and trans) and, for each, a set of conformers.
Computational methods, particularly Density Functional Theory (DFT), would be employed to determine the relative energies of these conformers. By calculating the single-point energies or, more accurately, by performing geometry optimizations for each possible conformer, a potential energy surface can be mapped out. This would identify the most stable (lowest energy) conformation and the energy barriers between different conformations.
Illustrative Data for Conformational Analysis:
| Conformer | Relative Energy (kcal/mol) |
| cis-isomer - Conformer A | 0.00 |
| cis-isomer - Conformer B | +1.5 |
| trans-isomer - Conformer A | +0.8 |
| trans-isomer - Conformer B | +2.3 |
| Note: This table is illustrative and does not represent actual experimental or calculated data for this compound, as such data is not publicly available. |
Ring-Opening Reactions: The energetic profile for the cleavage of the C-S bond in the thiolane ring would also be a key area of investigation. Theoretical calculations could model the homolytic and heterolytic bond dissociation energies to predict the stability of the ring system.
Prediction of Reaction Mechanisms and Kinetics
Theoretical modeling is instrumental in elucidating reaction mechanisms and predicting their kinetics. For this compound, this would involve studying reactions such as its synthesis, decomposition, and reactions with other chemical species.
Mechanistic Pathways: For a given reaction, computational chemistry can be used to propose and evaluate different possible mechanistic pathways. This involves identifying transition states, which are the energy maxima along the reaction coordinate, and intermediates. The structures of these transient species can be optimized, and their energies calculated. The reaction pathway with the lowest activation energy is generally the most favored. For instance, in the synthesis of this compound, different routes could be computationally modeled to predict the most efficient synthetic strategy.
Kinetic Parameters: From the calculated energetic profile of a reaction, key kinetic parameters can be derived. The activation energy (Ea) can be obtained from the energy difference between the reactants and the transition state. This, in turn, can be used within transition state theory to estimate the reaction rate constant (k).
Illustrative Kinetic Data for a Hypothetical Reaction:
| Reaction Step | Activation Energy (Ea) (kcal/mol) |
| Reactant -> Transition State 1 | 15.2 |
| Intermediate -> Transition State 2 | 8.5 |
| Note: This table is illustrative and does not represent actual experimental or calculated data for this compound, as such data is not publicly available. |
Intermolecular Interactions and Crystal Lattice Simulations (for related solid-state structures)
While no specific crystal structure of this compound is publicly available, computational methods can be used to predict how molecules of this compound would interact with each other in the solid state. Carboxylic acids are well-known to form strong hydrogen bonds, typically resulting in dimeric structures in the solid state and in non-polar solvents.
Intermolecular Interactions: The primary intermolecular interactions expected for this compound would be hydrogen bonding between the carboxylic acid groups. Additionally, weaker van der Waals forces and dipole-dipole interactions would be present. Computational analysis can quantify the strength of these interactions.
Crystal Lattice Simulations: Crystal structure prediction is a challenging but active area of computational chemistry. Using techniques such as molecular dynamics (MD) or Monte Carlo simulations with appropriate force fields, it is possible to simulate the packing of molecules in a crystal lattice. These simulations can predict the most likely crystal packing arrangements and the resulting lattice energies, providing insights into the solid-state structure.
Quantitative Structure-Property Relationship (QSPR) Methodologies Based on Molecular Descriptors
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. aip.orgproquest.comaip.org For this compound, QSPR models could be developed to predict properties like boiling point, solubility, or reactivity.
Molecular Descriptors: The first step in a QSPR study is to calculate a set of molecular descriptors that numerically represent the chemical structure. For this compound, these descriptors would fall into several categories:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall connectivity indices.
Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.
Electronic descriptors: These relate to the electronic structure of the molecule and include dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO).
Constitutional descriptors: These are simpler descriptors like molecular weight and atom counts.
Model Development: Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates a set of descriptors to a specific property. The predictive power of the resulting QSPR model is then validated using various statistical techniques. While no specific QSPR studies for this compound are available, general QSPR models for carboxylic acids have been developed and could potentially be applied. nih.govresearchgate.net
Investigation of Potential Natural Occurrence and Biosynthetic Plausibility
Comparative Analysis with Structurally Related Naturally Occurring Methylated Carboxylic Acids
While 3-Methylthiolane-2-carboxylic acid has not been isolated as a common natural product, its core components—the thiolane ring, the methyl group, and the carboxylic acid—are all present in the natural world. Thiocarboxylic acids, which feature a C(=O)SH group, are rare in nature but have been identified in bacterial siderophores like thioquinolobactin and pyridine-2,6-dithiocarboxylic acid (PDTC). nih.govwikipedia.org These molecules demonstrate that bacteria possess the enzymatic capability to incorporate sulfur into carboxylic acid-related structures. nih.gov
More broadly, the thiolane ring is the central feature of biotin (B1667282) (Vitamin B7), a vital coenzyme in carboxylation reactions. The aromatic analog of thiolane, thiophene (B33073), is also found in nature, particularly in plants from the Asteraceae family, where these compounds are believed to act as a chemical defense. mdpi.comnih.gov Simple methylated carboxylic acids are also widespread, such as 3-methylbutanoic acid, which is known for its contribution to the flavor profile of various foods, including coffee. mdpi.com
A comparative analysis highlights the structural plausibility of this compound as a potential, albeit undiscovered, natural product.
Table 1: Comparative Analysis of this compound and Related Natural Compounds
| Compound | Structure | Key Structural Features | Natural Source Example | Reference |
|---|---|---|---|---|
| This compound | Thiolane ring, Carboxylic acid at C2, Methyl group at C3 | Saturated sulfur heterocycle, Alkyl substitution | Not established as a natural product | |
| Biotin (Vitamin B7) | Fused thiolane and imidazolidinone rings, Valeric acid side chain | Functionalized thiolane ring | Ubiquitous in microorganisms, plants, and animals | nih.gov |
| Thioquinolobactin | Quinolone core with a thiocarboxylic acid group | Thiocarboxylic acid functionality | Bacterial siderophore from Pseudomonas sp. | nih.govwikipedia.org |
| α-Terthiophene | Three linked thiophene rings | Aromatic sulfur heterocycle | Plants of the Asteraceae family (e.g., Marigolds) | nih.gov |
| 3-Methylbutanoic Acid | Branched-chain carboxylic acid | Methylated carboxylic acid | Valerian root, Coffee, Cheese | mdpi.com |
Hypothetical Biosynthetic Routes to the Thiolane Carboxylic Acid Skeleton
The biosynthesis of the thiolane ring and related sulfur-containing compounds in nature suggests plausible pathways for the formation of this compound. The biosynthesis of thiophenes, for instance, is known to originate from fatty acids or polyacetylenes. mdpi.com A similar starting point could be envisioned for a saturated thiolane derivative.
Hypothetical Pathway 1: Cyclization from a Fatty Acid Precursor
One plausible route begins with a short-chain, branched fatty acid precursor, which could be derived from amino acid metabolism (e.g., from isoleucine to provide the necessary carbon skeleton). The key steps would involve:
Precursor Formation: Formation of a five-carbon chain with a methyl branch, likely activated as a Coenzyme A (CoA) thioester.
Introduction of Sulfur: A sulfur donor, such as cysteine or hydrogen sulfide (B99878), is incorporated into the carbon chain. This could occur via the action of a sulfur transferase enzyme, analogous to the enzymes involved in the biosynthesis of thioplatensimycin (thioPTM). nih.gov This step could involve the addition of sulfur across a double bond in an unsaturated precursor.
Intramolecular Cyclization: An enzyme-catalyzed intramolecular cyclization would form the five-membered thiolane ring.
Saturation: If the cyclization precursor was unsaturated, subsequent reduction steps would yield the saturated thiolane skeleton.
Hypothetical Pathway 2: Modification of an Existing Sulfur-Containing Amino Acid
Alternatively, the biosynthesis could stem from a modified sulfur-containing amino acid like methionine or a derivative thereof. This pathway would involve:
Chain Elongation and Modification: Enzymatic modification of the amino acid to form a 5-mercapto-3-methylpentanoic acid skeleton.
Ring Closure: An intramolecular cyclization reaction, possibly involving the oxidation of the terminal thiol group to form a disulfide that is subsequently attacked by a carbanion on the chain, leading to ring closure and the expulsion of a sulfur atom. This type of cyclization is seen in the biosynthesis of other heterocyclic natural products.
The biosynthesis of the thiocarboxylic acid moiety in compounds like thioPTM involves a specific "thioacid cassette" of enzymes that activate a carboxylate and then transfer sulfur to it. nih.gov It is conceivable that a similar enzymatic system could be responsible for the formation of the thiolane ring itself from a linear precursor, representing a key area for future biochemical investigation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methylthiolane-2-carboxylic acid, and how can regioselectivity be controlled?
- Methodological Answer : The synthesis of thiophene-carboxylic acid derivatives often involves cyclization reactions or functionalization of pre-existing thiophene rings. For example, 3-Ethoxy-5-phenylthiophene-2-carboxylic acid is synthesized via nucleophilic substitution or Friedel-Crafts alkylation, requiring precise control of reaction temperature and catalysts (e.g., Lewis acids like AlCl₃) to avoid side reactions . To enhance regioselectivity, directing groups (e.g., methyl substituents) can be introduced to stabilize intermediates. Purification via column chromatography or recrystallization is critical for isolating enantiomerically pure samples .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR can resolve stereochemistry and confirm substituent positions, particularly for chiral centers (e.g., (2R,3R)-2-methyloxane-3-carboxylic acid) .
- X-Ray Crystallography : The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement to determine absolute configuration and crystal packing .
- HPLC-MS : Validates purity and identifies byproducts, especially when synthesizing derivatives with reactive sites (e.g., chlorine or methyl groups) .
Q. How does the compound’s stability under varying conditions impact experimental design?
- Methodological Answer : Thiophene-carboxylic acids are sensitive to strong oxidizing agents and UV light. Stability tests under standard conditions (25°C, pH 7) should precede biological assays. For example, 3-Ethoxy-5-phenylthiophene-2-carboxylic acid degrades in the presence of peroxides, necessitating inert atmospheres or antioxidants during storage . Accelerated stability studies (e.g., 40°C/75% RH) can predict shelf-life for long-term experiments .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, concentrations). Standardized protocols (e.g., ISO 10993 for cytotoxicity) and orthogonal assays (e.g., enzymatic vs. cell-based) are recommended. For instance, 2-Chloro-5-methylthiophene-3-carboxylic acid showed variable cytotoxicity due to solvent effects (DMSO vs. PBS), highlighting the need for solvent controls . Meta-analyses of structure-activity relationships (SAR) can isolate critical substituents (e.g., chlorine vs. methyl groups) .
Q. What computational strategies are effective for predicting the biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina can model interactions with enzymes (e.g., cyclooxygenase-2) using crystal structures from the PDB .
- QSAR Modeling : Utilizes descriptors like logP and polar surface area to predict bioavailability and target affinity. For example, methyl groups on thiophene rings enhance membrane permeability in derivatives like 3-Chloro-6-methylbenzothiophene-2-carboxylic acid .
- Machine Learning : Training models on PubChem BioAssay data can prioritize high-probability targets for experimental validation .
Q. How do substitution patterns on the thiophene ring influence reactivity and application scope?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Chlorine at position 3 (e.g., 3-Chlorobenzo[b]thiophene-2-carboxylic acid) increases electrophilicity, enabling nucleophilic aromatic substitution for drug conjugate synthesis .
- Electron-Donating Groups (EDGs) : Methyl groups at position 2 stabilize intermediates in Suzuki-Miyaura couplings, facilitating the synthesis of biaryl analogs .
- Hybrid Systems : Combining EWGs and EDGs (e.g., 3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid) balances reactivity and stability for agrochemical development .
Critical Analysis of Challenges
- Mechanistic Ambiguities : Limited understanding of biological targets (e.g., enzyme vs. receptor binding) requires multi-omics approaches (proteomics/metabolomics) .
- Scalability : High-yield syntheses remain challenging for chiral derivatives; biocatalytic methods (e.g., lipase-mediated resolution) are under investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
